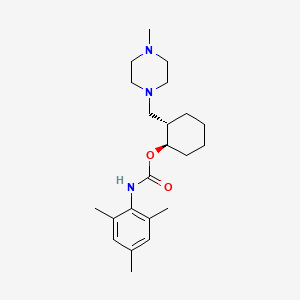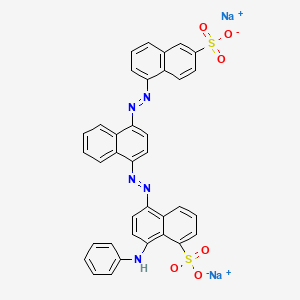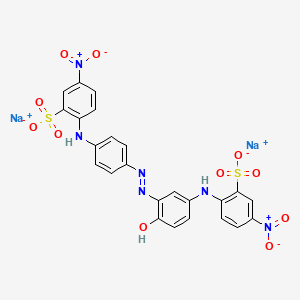
Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the nitration of aniline derivatives, followed by sulfonation and diazotization. The final step involves coupling the diazonium salt with a suitable aromatic compound under controlled pH conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of corresponding amines.
Applications De Recherche Scientifique
Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) in the compound is responsible for its color properties, while the nitro and sulfonate groups contribute to its solubility and reactivity. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with fibers in textile applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4,4’-bis(2-sulphostyryl)biphenyl
- Disodium 4,4’-bis(4-anilino-6-morpholino-s-triazin-2-ylamino)stilbene-2,2’-disulphonate
Uniqueness
Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate is unique due to its specific combination of functional groups, which impart distinct color properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it versatile for multiple applications.
Propriétés
Numéro CAS |
93803-40-8 |
|---|---|
Formule moléculaire |
C24H16N6Na2O11S2 |
Poids moléculaire |
674.5 g/mol |
Nom IUPAC |
disodium;2-[4-[[2-hydroxy-5-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C24H18N6O11S2.2Na/c31-22-10-5-16(26-20-9-7-18(30(34)35)13-24(20)43(39,40)41)11-21(22)28-27-15-3-1-14(2-4-15)25-19-8-6-17(29(32)33)12-23(19)42(36,37)38;;/h1-13,25-26,31H,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
Clé InChI |
OFIKJWLVHDMOMC-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=CC(=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


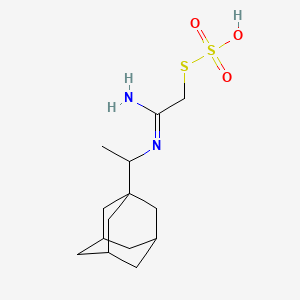
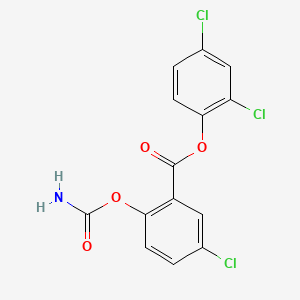


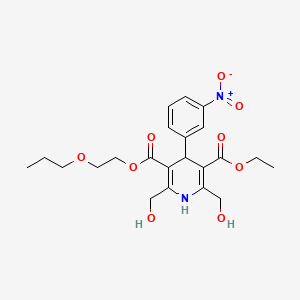
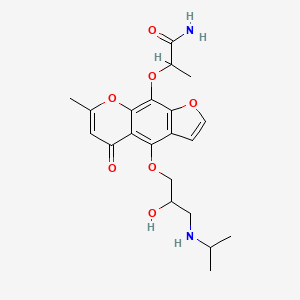
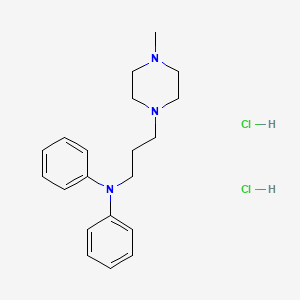

![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)


